molecular formula C6H4BClF2O2 B1469935 2-Chloro-4,5-difluorophenylboronic acid CAS No. 1801916-39-1

2-Chloro-4,5-difluorophenylboronic acid

Cat. No. B1469935
CAS RN: 1801916-39-1
M. Wt: 192.36 g/mol
InChI Key: MSMGFPOBSXTDFW-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluorobenzoic acid is an important intermediate in medicinal compounds and pesticides . It is also used as a reagent in Suzuki-Miyaura coupling reactions .


Synthesis Analysis

The Suzuki-Miyaura (SM) cross-coupling reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . This reaction is used in the synthesis of 2-Chloro-4,5-difluorophenylboronic acid .


Molecular Structure Analysis

The molecular weight of 2-Chloro-4,5-difluorophenylboronic acid is 192.36 . The IUPAC name is 2-chloro-4,5-difluorophenylboronic acid .


Chemical Reactions Analysis

2-Chloro-4,5-difluorobenzoic acid is an important intermediate in the synthesis of medicinal compounds and pesticides . It is also used in Suzuki-Miyaura coupling reactions .


Physical And Chemical Properties Analysis

2-Chloro-4,5-difluorophenylboronic acid is stored at a temperature of 2-8°C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or pseudohalides.

2. Preparation of Selective Sphingosine Phosphate Receptor Antagonists 2-Chloro-4,5-difluorophenylboronic acid can be used in the preparation of selective sphingosine phosphate receptor antagonists . These antagonists are important in the field of immunology and neuroscience.

End Group Capping

This compound can be used in end group capping . This process is often used in polymer chemistry to prevent further polymerization or to modify the properties of the polymer ends.

4. Phosphorescent Sensor for Biologically Mobile Zinc It can be used in the development of phosphorescent sensors for biologically mobile zinc . This is important in biological and medical research, as zinc plays a crucial role in numerous biological processes.

Blue Green Phosphorescent OLEDs

2-Chloro-4,5-difluorophenylboronic acid can be used in the production of blue-green phosphorescent OLEDs . OLEDs (Organic Light Emitting Diodes) are widely used in display technology.

Synthesis of Other Chemical Compounds

This compound can also be used as a starting material or intermediate in the synthesis of other chemical compounds . Its unique structure and reactivity make it a valuable tool in the field of synthetic chemistry.

Mechanism of Action

The Suzuki-Miyaura (SM) coupling reaction is the most widely applied transition metal catalyzed carbon-carbon bond forming reaction . This reaction involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Safety and Hazards

The safety information for 2-Chloro-4,5-difluorophenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray .

properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMGFPOBSXTDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,5-difluorophenylboronic acid

CAS RN

1801916-39-1
Record name 2-chloro-4,5-difluorophenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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